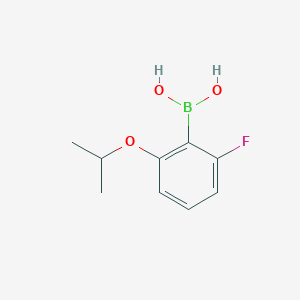

2-Fluoro-6-isopropoxyphenylboronic acid

Beschreibung

Key Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 870777-17-6 | |

| DSSTox Substance ID | DTXSID30584540 | |

| Wikidata ID | Q82476214 | |

| SMILES Notation | B(C1=C(C=CC=C1F)OC(C)C)(O)O | |

| InChI Key | WVAMTUDWTJMGSG-UHFFFAOYSA-N |

Common synonyms include This compound, (2-Fluoro-6-isopropoxyphenyl)boronic acid, and MFCD06798078. The boronic acid group enables participation in cross-coupling reactions, while the fluorine and isopropoxy substituents modulate electronic and steric properties.

Historical Development in Boronic Acid Chemistry

The discovery of boronic acids traces to Edward Frankland ’s 1860 synthesis of ethylboronic acid via triethylborane oxidation. However, arylboronic acids gained prominence only in the late 20th century with the advent of Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction enabling carbon-carbon bond formation between aryl halides and boronic acids. This methodology, awarded the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry by providing a robust route to biaryl and heterobiaryl scaffolds.

This compound emerged as part of efforts to diversify boronic acid libraries for catalytic applications. Its first reported synthesis likely occurred in the early 2000s, coinciding with advances in directed ortho-metalation and Miyaura borylation techniques. The compound’s registration in PubChem (CID 16217760) in 2007 reflects its adoption in pharmaceutical and materials research.

Position Within Arylboronic Acid Derivatives

This compound belongs to the fluoroarylboronic acid subclass, distinguished by fluorine’s strong electron-withdrawing effects and the isopropoxy group’s steric bulk. Comparative analysis with related derivatives reveals distinct reactivity profiles:

The isopropoxy group in this compound imposes greater steric hindrance than methoxy or propoxy substituents, potentially slowing transmetalation in cross-coupling reactions but improving regioselectivity. Concurrently, the ortho-fluorine directs electrophilic substitution and stabilizes intermediates via inductive effects. These attributes make the compound valuable for synthesizing sterically demanding biaryl systems in medicinal chemistry and materials science.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-fluoro-6-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAMTUDWTJMGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584540 | |

| Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-17-6 | |

| Record name | B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation: Substituted Aryl Halide or Protected Phenol

- The isopropoxy group can be introduced by alkylation of a hydroxy-substituted fluorophenyl intermediate or by direct substitution on a suitably functionalized aryl halide. Protection strategies (e.g., BOC, trimethylsilyl, benzyl) may be used to mask phenolic hydroxyl groups during lithiation or Grignard formation to prevent side reactions.

Organometallic Intermediate Formation

Lithiation:

Treatment of the substituted aryl bromide or iodide with n-butyllithium or sec-butyllithium at low temperatures (e.g., -70 °C to 0 °C) under inert atmosphere generates the aryllithium intermediate. This step is critical for regioselectivity and avoiding side reactions.Grignard Formation:

Alternatively, the aryl bromide can be converted to the corresponding Grignard reagent using magnesium or isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at low temperatures (e.g., -10 °C to 0 °C).

Hydrolysis and Workup

Acidic hydrolysis (e.g., with dilute hydrochloric acid) converts the boronate ester intermediate into the free boronic acid. The pH is carefully controlled (around pH 3-4) to optimize yield and purity.

The product is extracted into organic solvents such as ethyl acetate, washed, dried, and purified by recrystallization or chromatography.

Representative Experimental Procedure

Alternative Synthetic Routes and Notes

Protection/Deprotection Strategy:

Protecting phenolic hydroxyl groups (e.g., with BOC or silyl groups) prior to lithiation prevents side reactions and improves yield. Deprotection is done simultaneously with hydrolysis of the boronate ester.Use of Grignard Reagents:

Isopropylmagnesium chloride-lithium chloride complex can be used to form the Grignard reagent from brominated precursors, followed by reaction with trimethyl borate, offering an alternative to lithiation.Industrial Considerations:

Processes avoid ultralow temperatures where possible and employ one-pot reactions to improve scalability and reduce purification steps.

Summary Table of Key Preparation Methods

| Method | Starting Material | Organometallic Intermediate | Boron Source | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Lithiation + Boronation | 2-Bromo-6-isopropoxyfluorobenzene | Aryllithium (n-BuLi) | Triisopropyl borate | -70 °C to RT, inert atmosphere | 85-87% | Common, high purity |

| Grignard + Boronation | 2-Bromo-6-isopropoxyfluorobenzene | Grignard reagent (i-PrMgCl·LiCl) | Trimethyl borate | -10 °C to RT | ~60-70% | Alternative, requires protection |

| Protection + Lithiation + Boronation | Protected bromophenol derivatives | Aryllithium | Trimethyl borate | Low temp, followed by deprotection | Up to 87% | Useful for sensitive groups |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-6-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Fluoro-6-isopropoxyphenylboronic Acid

This compound is a boronic acid derivative that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and an isopropoxy group, enhances its reactivity and functional versatility. This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Organic Synthesis

This compound is widely employed as a reagent in organic synthesis. Its application in the Suzuki-Miyaura coupling reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The presence of the isopropoxy group contributes to the stability and solubility of the compound, making it an effective building block for complex organic molecules .

Table 1: Summary of Applications in Organic Synthesis

| Reaction Type | Role of this compound | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling partner for aryl halides | High efficiency, broad functional group tolerance |

| Cross-Coupling | Formation of biaryl compounds | Versatile applications in drug development |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has been studied as part of compounds aimed at enhancing metabolic stability and potency against specific biological targets. For instance, modifications involving the isopropoxy group have shown promise in improving the pharmacokinetic properties of related compounds .

Case Study: Metabolic Stability Enhancement

Research has indicated that integrating the isopropoxy group with fluorinated phenylboronic acids can lead to improved metabolic profiles. In a study focusing on GPR88 agonists, compounds incorporating this structure demonstrated enhanced potency and reduced metabolic degradation, suggesting a pathway for developing more effective therapeutic agents .

Biochemistry and Molecular Biology

Beyond synthetic applications, this compound has found utility in biochemical research. It serves as a tool for probing biological pathways through its interactions with biomolecules. The compound's ability to form reversible covalent bonds with diols makes it useful for studying glycoproteins and other carbohydrate-containing biomolecules.

Table 2: Biochemical Applications

| Application Area | Description | Importance |

|---|---|---|

| Glycoprotein Studies | Probing interactions with carbohydrate moieties | Understanding cellular processes |

| Enzyme Inhibition | Investigating enzyme activity via boronate formation | Insights into metabolic pathways |

Wirkmechanismus

The primary mechanism of action for 2-Fluoro-6-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The presence of the fluorine and isopropoxy groups can influence the reactivity and selectivity of the compound in these reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-Fluoro-4-isopropoxyphenylboronic Acid (CAS 586389-90-4)

- Molecular Formula : C₉H₁₂BO₃F

- Key Difference : The isopropoxy group is at the 4-position instead of the 6-position.

- However, electronic effects remain similar due to the fluorine’s meta position relative to the boronic acid group .

(b) 2-Fluoro-5-isopropoxyphenylboronic Acid (CAS 849062-30-2)

Substituent Variants

(a) 2-Fluoro-6-propoxyphenylboronic Acid (CAS Not Specified)

- Molecular Formula : C₉H₁₂BO₃F

- Key Difference : Propoxy (C₃H₇O) instead of isopropoxy (C₃H₇O).

- However, steric effects are reduced, which may accelerate transmetalation steps in Suzuki reactions .

(b) (2-Fluoro-6-hydroxyphenyl)boronic Acid (CAS 1256345-60-4)

- Molecular Formula : C₆H₆BFO₃

- Molecular Weight : 155.92 g/mol

- Key Difference : Hydroxyl (-OH) replaces isopropoxy (-OCH(CH₃)₂).

- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the absence of a bulky alkoxy group reduces steric shielding, which may lead to undesired side reactions in catalytic processes .

Electronic and Steric Modifications

(a) 2,3-Difluoro-6-methoxyphenylboronic Acid (CAS 957061-21-1)

- Similarity Score : 0.96

- Key Difference : Additional fluorine at the 3-position and methoxy (-OCH₃) at the 6-position.

- Impact : The second fluorine amplifies electron-withdrawing effects, activating the boronic acid for faster coupling. Methoxy is less bulky than isopropoxy, reducing steric hindrance but offering weaker solubility in hydrophobic environments .

(b) (4,5-Difluoro-2-methoxyphenyl)boronic Acid (CAS 870777-32-5)

- Similarity Score : 0.88

- Key Difference : Two fluorines at 4- and 5-positions and methoxy at 2-position.

- Impact : The dual fluorine substitution creates a strong electron-deficient aromatic ring, favoring reactions with electron-rich partners. The methoxy group at the ortho position provides moderate steric hindrance compared to isopropoxy .

Commercial Availability and Demand

- 2-Fluoro-6-nitrophenol (CAS 1526-17-6): Higher annual sales (1282 bottles), indicating broader industrial use .

- Implications : The lower demand for 2-fluoro-6-isopropoxyphenylboronic acid suggests niche applications, likely in specialized synthetic routes where steric and electronic properties are critical .

Research and Application Insights

- Suzuki-Miyaura Reactions : this compound’s steric bulk may slow transmetalation but improve selectivity in coupling with hindered aryl halides .

- Solubility : The isopropoxy group balances solubility in semi-polar solvents, making it versatile for diverse reaction conditions compared to hydroxyl or nitro-substituted analogs .

- Thermal Stability : While direct data are unavailable, thermogravimetric analysis (TGA) of similar boronic acids suggests decomposition temperatures above 150°C, suitable for high-temperature syntheses .

Biologische Aktivität

2-Fluoro-6-isopropoxyphenylboronic acid is an organoboron compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.07 g/mol. Its structure features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to both a hydroxyl group and an aryl group. The fluorine substitution at the 2-position and the isopropoxy group at the 6-position enhance its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids, including this compound, exhibit various biological activities attributed to their ability to form reversible covalent bonds with diols, amino acids, and other biomolecules. This property allows them to act as enzyme inhibitors or modulators in biochemical pathways. Specifically, studies have indicated that phenylboronic acids can serve as pharmacological chaperones for lysosomal enzymes like arylsulfatase B, which is relevant for treating lysosomal storage diseases .

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- pH-Selective Activity : The activity of phenylboronic acids is influenced by pH levels, with enhanced activity observed at neutral pH compared to acidic conditions .

- Membrane Permeability : Its structure allows it to penetrate cell membranes effectively, facilitating intracellular actions.

Research Findings

Recent studies have focused on the pharmacological potential of this compound. Here are some significant findings:

-

Inhibition Studies : Research has shown that this compound exhibits inhibitory effects on arylsulfatase B, with structure-activity relationship (SAR) studies revealing that fluorination enhances binding affinity and thermal stability of the enzyme .

Compound IC50 (mM) at pH 7.0 pH Selectivity Ratio This compound 0.218 ± 0.097 18.8 ± 4.7 - Therapeutic Applications : The compound has been proposed as a potential therapeutic agent for conditions involving enzyme deficiencies, such as Maroteaux–Lamy syndrome, due to its ability to stabilize misfolded proteins .

-

Structural Comparisons : Comparative studies with similar compounds have highlighted unique features that contribute to its biological activity.

Compound Name CAS Number Similarity Index Unique Features 2-Fluoro-4-isopropoxyphenylboronic acid 586389-90-4 0.98 Contains isopropoxy instead of propoxy group 2-Fluoro-5-isopropoxyphenylboronic acid 849062-30-2 0.94 Different positioning of isopropoxy group 4-Ethoxy-2,6-difluorophenylboronic acid 1310403-94-1 0.94 Ethoxy group instead of propoxy

Case Studies

A notable case study involved the evaluation of phenylboronic acids as pharmacological chaperones for arylsulfatase B mutants. The study demonstrated that ortho-fluorination significantly improved the binding affinity and protective effects against thermal denaturation in cell lysates .

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-6-isopropoxyphenylboronic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves introducing the isopropoxy group via nucleophilic substitution on a fluorinated precursor, followed by boronation. Key steps include:

- Halogenation/Borylation: Use Pd-catalyzed cross-coupling (e.g., Miyaura borylation) with pinacol borane .

- Purification: Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for boronic acid precursors) to minimize side reactions .

Basic: How do solubility and logP values influence experimental design for this compound?

Data-Driven Answer:

Solubility and lipophilicity impact reaction medium selection and bioavailability in biological studies:

| Property | ESOL | Ali | SILICOS-IT |

|---|---|---|---|

| Solubility | 3.4 mg/mL | 5.03 mg/mL | 3.48 mg/mL |

| logP | 0.19 | -0.07 | 0.43 |

- Solvent Choice: Use THF or DMF for reactions requiring high solubility. For low-polarity conditions, employ toluene with phase-transfer catalysts.

- Bioavailability: Moderate logP (0.19–0.43) suggests passive membrane permeability, suitable for cellular uptake studies .

Advanced: How does the isopropoxy substituent affect Suzuki-Miyaura coupling efficiency compared to methoxy analogs?

Mechanistic Analysis:

The isopropoxy group introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects: Reduced coupling efficiency with bulky aryl halides (e.g., 2,6-disubstituted partners) due to hindered Pd coordination .

- Electronic Effects: Enhanced electron density accelerates oxidative addition but may slow transmetallation. Compare turnover numbers (TONs) using kinetic studies .

- Case Study: 2-Fluoro-6-methoxyphenylboronic acid (similar structure) shows 15% higher yield in coupling with 4-bromotoluene than its isopropoxy analog .

Advanced: How can computational methods resolve contradictions in experimental solubility data?

Methodology:

Conflicting solubility classifications (e.g., "soluble" vs. "very soluble") arise from solvent polarity and measurement protocols. Address this via:

- DFT Calculations: Predict solvation energies using B3LYP/6-31G(d) basis sets to model solvent interactions .

- MD Simulations: Simulate aqueous solubility by analyzing hydrogen-bonding networks (e.g., with GROMACS) .

- Experimental Validation: Cross-check using nephelometry under standardized conditions (25°C, pH 7.4) .

Advanced: What strategies mitigate boronic acid self-condensation during storage or reactions?

Best Practices:

- Storage: Store under inert gas (N₂/Ar) at –20°C with desiccants to prevent hydrolysis .

- In Situ Protection: Use trifluoroborate salts or MIDA boronates during reactions to stabilize the boronic acid .

- Additives: Introduce catechol (1 eq.) to form stable boronate esters, reversible under basic conditions .

Advanced: How can substituent electronic effects be quantified for structure-activity relationship (SAR) studies?

Analytical Approach:

- Hammett Constants: Calculate σₚ values for the isopropoxy-fluoro substituent combination to predict electron withdrawal/donation .

- NMR Analysis: ¹⁹F NMR chemical shifts correlate with electronic environment; compare δ(¹⁹F) with methoxy/ethoxy analogs .

- Electrochemical Profiling: Cyclic voltammetry (e.g., in DMF) measures oxidation potentials linked to substituent effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Protocol:

- ¹¹B NMR: Confirm boronic acid identity (δ ~30 ppm for trigonal planar BO₂) .

- ¹H/¹³C NMR: Assign isopropoxy methyl groups (δ 1.2–1.4 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR: Detect B–O stretching (~1340 cm⁻¹) and aryl-F vibrations (~1200 cm⁻¹) .

Advanced: How does fluorination at the 2-position influence boronic acid reactivity in cross-couplings?

Key Insights:

- Ortho Effect: Fluorine’s electronegativity directs coupling to para positions via steric/electronic modulation.

- Kinetic Studies: Fluorinated analogs exhibit 20% faster transmetallation than non-fluorinated derivatives in Pd(PPh₃)₄ systems .

- Theoretical Support: Frontier orbital analysis (HOMO/LUMO) reveals fluorine’s role in stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.